Passifloricin A Passifloricin A Passifloricin A is a natural product found in Passiflora foetida with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1852193
InChI: InChI=1S/C26H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(27)18-19-23(28)20-24(29)21-25-16-14-17-26(30)31-25/h14,17,22-25,27-29H,2-13,15-16,18-21H2,1H3/t22-,23-,24-,25+/m0/s1
SMILES:
Molecular Formula: C26H48O5
Molecular Weight: 440.7 g/mol

Passifloricin A

CAS No.:

Cat. No.: VC1852193

Molecular Formula: C26H48O5

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

Passifloricin A -

Specification

Molecular Formula C26H48O5
Molecular Weight 440.7 g/mol
IUPAC Name (2R)-2-[(2S,4S,7S)-2,4,7-trihydroxyhenicosyl]-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C26H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(27)18-19-23(28)20-24(29)21-25-16-14-17-26(30)31-25/h14,17,22-25,27-29H,2-13,15-16,18-21H2,1H3/t22-,23-,24-,25+/m0/s1
Standard InChI Key RDKSFIAFDUECDH-OJJQZRKESA-N
Isomeric SMILES CCCCCCCCCCCCCC[C@@H](CC[C@@H](C[C@@H](C[C@H]1CC=CC(=O)O1)O)O)O
Canonical SMILES CCCCCCCCCCCCCCC(CCC(CC(CC1CC=CC(=O)O1)O)O)O

Introduction

Chemical Structure and Properties

Molecular Information

Passifloricin A is a δ-lactone with the molecular formula C26H48O5 and a molecular weight of 440.7 g/mol . Its IUPAC name is (2R)-2-[(2S,4S,7S)-2,4,7-trihydroxyhenicosyl]-2,3-dihydropyran-6-one . This complex molecule contains a dihydropyran-6-one ring with a long alkyl chain containing three hydroxyl groups at specific stereogenic centers.

Table 2.1: Chemical Properties of Passifloricin A

PropertyValueReference
Molecular FormulaC26H48O5
Molecular Weight440.7 g/mol
XLogP3-AA7.5
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count20
Exact Mass440.35017463 Da

Structural Elucidation and Stereochemistry

The stereochemical complexity of Passifloricin A, with multiple stereocenters, presented a significant challenge for structural determination. Marco and colleagues published a pivotal paper in the Journal of Organic Chemistry in 2004, synthesizing Passifloricin A and seven isomers to conclusively determine its correct structure . Their work demonstrated that the initially proposed structure was incorrect and established the definitive stereochemical configuration of this natural product.

The correct structure of Passifloricin A features a 5,6-dihydro-2H-pyran-6-one ring (δ-lactone) with a specific configuration at the C-2 position (R), from which extends a long alkyl chain containing three hydroxyl groups with defined stereochemistry at positions 2S, 4S, and 7S of the side chain .

Spectroscopic Characteristics

The structure of Passifloricin A has been confirmed through various spectroscopic techniques including NMR (1H and 13C), mass spectrometry, and infrared spectroscopy. Bifulco et al. employed quantum mechanical 13C NMR GIAO (Gauge-Independent Atomic Orbital) chemical shift calculations to support the configurational analysis of Passifloricin A .

Biological Activities

Antiprotozoal Properties

Passifloricin A has demonstrated significant antiprotozoal activity, making it a compound of interest for potential therapeutic applications against parasitic diseases . Garcia-Fortanet et al. described Passifloricin A as an "antiprotozoal lactone," highlighting its activity against protozoan parasites .

Specifically, it has shown leishmanicidal properties, being effective against Leishmania species, the parasites responsible for leishmaniasis, a tropical and subtropical disease affecting millions worldwide . This biological activity has been a driving force behind many of the synthetic efforts focused on this compound and its analogs.

Antifungal Activities

In addition to its antiprotozoal effects, Passifloricin A has also exhibited antifungal properties . This dual antimicrobial activity profile makes it an interesting scaffold for the development of potential new anti-infective agents.

Structure-Activity Relationships

Research by Cardona et al. investigated the antiparasite and antimycobacterial activities of Passifloricin analogs, providing insights into the structure-activity relationships of this class of compounds . Such studies are crucial for understanding which structural features are essential for the observed biological activities and for guiding the development of more potent or selective derivatives.

Total Synthesis of Passifloricin A

Synthetic Challenges

The synthesis of Passifloricin A presented several challenges due to its complex structure with multiple stereocenters. The presence of a δ-lactone ring and a long alkyl chain with three hydroxyl groups in specific stereochemical configurations required careful synthetic planning and stereoselective methodologies .

Key Synthetic Approaches

Several research groups have reported the total synthesis of Passifloricin A, employing diverse synthetic strategies and methodologies. Some of the key approaches include:

Marco and Colleagues' Approach

Marco et al. reported the synthesis of Passifloricin A and seven isomers using asymmetric Brown-type aldehyde allylations and ring-closing metathesis as key steps . Their work was pivotal in establishing the correct structure of the natural product.

Chandrasekhar's Synthesis

Reddy's Stereoselective Total Synthesis

Reddy et al. accomplished the stereoselective total synthesis of Passifloricin A using Maruoka asymmetric allylation, diastereoselective iodo-carbonate cyclization, and Grubbs' olefin metathesis reactions as key steps . Their approach started from protected glyceraldehyde and established the stereochemistry of the multiple chiral centers in a controlled manner.

Other Synthetic Approaches

Curran and colleagues reported a solution-phase mixture synthesis with fluorous tagging for the total synthesis of an eight-member stereoisomer library of Passifloricins , demonstrating the application of advanced synthetic methodologies to access these complex molecules.

Stereochemical Control Strategies

The successful synthesis of Passifloricin A required effective strategies for controlling the stereochemistry at multiple centers. Common approaches included:

  • Asymmetric aldol reactions

  • Brown's asymmetric allylation

  • Sharpless asymmetric epoxidation

  • Proline-catalyzed asymmetric α-aminoxylation

  • Substrate-controlled diastereoselective reactions

Related Compounds

Structural Analogs

Synthetic analogs of Passifloricin A have been prepared to investigate structure-activity relationships and to develop compounds with improved biological properties. Cardona et al. studied the antiparasite and antimycobacterial activities of Passifloricin analogs, contributing to the understanding of how structural modifications affect biological activity .

Other Passifloricins

Passifloricin A belongs to a family of related compounds isolated from Passiflora species. Another member of this family is Passifloricin C, which has the molecular formula C28H52O7 and a molecular weight of 500.7 g/mol . Passifloricin C shares structural similarities with Passifloricin A but contains additional functional groups, including an acetate moiety.

Table 5.1: Comparison of Passifloricin A and Passifloricin C

PropertyPassifloricin APassifloricin C
Molecular FormulaC26H48O5C28H52O7
Molecular Weight440.7 g/mol500.7 g/mol
IUPAC Name(2R)-2-[(2S,4S,7S)-2,4,7-trihydroxyhenicosyl]-2,3-dihydropyran-6-one[(2R,4S,6S)-4,6-dihydroxy-1-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]henicosan-2-yl] acetate
XLogP3-AA7.57.2
Hydrogen Bond Donor Count33
Hydrogen Bond Acceptor Count57

The structural relationships between these compounds provide insights into the biosynthetic pathways in Passiflora species and offer opportunities for comparative studies of their biological activities .

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